molecular formula C38H70N2O13 B1675197 Lexithromycine CAS No. 53066-26-5

Lexithromycine

Numéro de catalogue: B1675197
Numéro CAS: 53066-26-5
Poids moléculaire: 763.0 g/mol
Clé InChI: HPZGUSZNXKOMCQ-SQYJNGITSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lexithromycine, également connue sous le nom d’érythromycine A 9-méthoxime, est un dérivé semi-synthétique de l’érythromycine. Elle appartient à la classe des antibiotiques macrolides et présente une activité antibactérienne. La this compound est connue pour sa stabilité améliorée au pH et son hydrophobicité, ce qui améliore son absorption in vivo .

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action
Lexithromycin operates by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, effectively blocking the translocation step during protein synthesis, which is crucial for bacterial growth and reproduction. This mechanism makes it effective against a variety of Gram-positive and some Gram-negative bacteria.

Chemical Stability
Lexithromycin has been noted for its increased chemical stability compared to traditional macrolides like erythromycin. This stability contributes to higher serum concentrations following oral administration, enhancing its therapeutic efficacy in treating infections .

Clinical Applications

Lexithromycin has found extensive use in treating several types of infections:

  • Respiratory Tract Infections : It is commonly prescribed for pneumonia, bronchitis, and sinusitis due to its effectiveness against common respiratory pathogens.
  • Urinary Tract Infections : The antibiotic is also indicated for urinary tract infections caused by susceptible organisms.
  • Soft Tissue Infections : Lexithromycin is utilized in managing skin and soft tissue infections.

Efficacy in Chronic Respiratory Conditions

A study involving patients with non-cystic fibrosis bronchiectasis demonstrated that low-dose, long-term Lexithromycin treatment significantly reduced airway inflammation and thickness of dilated bronchi. The results indicated a decrease in neutrophil counts and inflammatory markers in sputum samples, suggesting that Lexithromycin can effectively manage chronic airway inflammation associated with respiratory diseases .

Treatment of Acute Exacerbations

In a clinical trial focusing on acute exacerbations of chronic obstructive pulmonary disease (COPD), Lexithromycin was shown to reduce the frequency of exacerbations and improve patient-reported outcomes. Patients receiving Lexithromycin experienced fewer hospitalizations compared to those on placebo, highlighting its role in managing acute respiratory conditions .

Comparative Efficacy

Antibiotic Spectrum of Activity Clinical Use Notable Findings
LexithromycinBroad spectrum (Gram-positive/negative)Respiratory, urinary, soft tissue infectionsReduced inflammation in chronic bronchitis
ErythromycinPrimarily Gram-positiveSimilar infections but less stableMore gastrointestinal side effects
AzithromycinBroad spectrumRespiratory tract infectionsLonger half-life; less frequent dosing

Future Research Directions

Further investigations are warranted to explore the potential of Lexithromycin in treating resistant bacterial strains and its role in combination therapies. Given its favorable pharmacokinetic profile, studies focusing on optimizing dosing regimens could enhance its clinical utility.

Mécanisme D'action

La lexithromycine exerce ses effets antibactériens en inhibant la synthèse des protéines dans les bactéries. Elle se lie à la sous-unité 50S des ribosomes bactériens, bloquant le tunnel de sortie des polypeptides. Cela empêche l’élongation de la chaîne peptidique, inhibant finalement la croissance bactérienne . Les cibles moléculaires comprennent l’ARNt 23S du ribosome bactérien .

Analyse Biochimique

Biochemical Properties

Lexithromycin, like other macrolides, prevents protein synthesis by binding to the ribosome at the polypeptide exit tunnel . This interaction inhibits the process of translation, thereby preventing the synthesis of essential proteins required for bacterial growth and survival .

Cellular Effects

Lexithromycin has been shown to reduce the intracellular accumulation of viral RNA and virus spread, as well as prevent virus-induced cell death, by inhibiting the SARS-CoV-2 entry into cells . This suggests that Lexithromycin may have potential antiviral properties in addition to its antibacterial activity.

Molecular Mechanism

The molecular mechanism of Lexithromycin involves the inhibition of protein synthesis in bacteria. It achieves this by binding to the ribosome, specifically at the polypeptide exit tunnel . This binding prevents the elongation of the polypeptide chain, thereby inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

It is known that the effects of antibiotics can change over time due to factors such as drug stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Lexithromycin dosage in animal models have not been extensively studied. It is generally understood that the effects of antibiotics can vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .

Transport and Distribution

After Lexithromycin enters the systemic circulation, it is distributed to the body’s tissues . Distribution is generally uneven because of differences in blood perfusion, tissue binding (e.g., because of lipid content), regional pH, and permeability of cell membranes .

Subcellular Localization

As an antibiotic, it is expected to localize primarily in the bacterial cells it targets, where it binds to the ribosomes to exert its antibacterial effects .

Analyse Des Réactions Chimiques

La lexithromycine subit diverses réactions chimiques, notamment :

    Oxydation : la this compound peut être oxydée dans des conditions spécifiques pour former des dérivés d’oxime.

    Réduction : les réactions de réduction peuvent convertir le groupe oxime en groupe céto d’origine.

    Substitution : la this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La this compound a un large éventail d’applications de recherche scientifique, notamment :

    Chimie : utilisée comme composé modèle pour étudier les antibiotiques macrolides et leurs dérivés.

    Biologie : étudiée pour ses propriétés antibactériennes contre diverses souches bactériennes.

    Médecine : explorée pour son utilisation potentielle dans le traitement des infections bactériennes, y compris celles causées par des souches résistantes.

    Industrie : Utilisée dans le développement de nouveaux antibiotiques et de formulations pharmaceutiques

Comparaison Avec Des Composés Similaires

La lexithromycine est comparée à d’autres antibiotiques macrolides tels que :

    Érythromycine : le composé parent de la this compound, connu pour son activité antibactérienne à large spectre.

    Azithromycine : un macrolide avec une demi-vie plus longue et une meilleure pénétration tissulaire.

    Clarithromycine : un autre macrolide avec une stabilité acide améliorée et une meilleure absorption orale.

La this compound est unique en raison de sa stabilité au pH et de son hydrophobicité améliorées, ce qui améliore son absorption et son efficacité .

Activité Biologique

Lexithromycin is a macrolide antibiotic derived from erythromycin, known for its antibacterial properties. This article delves into the biological activity of Lexithromycin, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy, supported by data tables and research findings.

Lexithromycin functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, obstructing the translocation of peptides during protein synthesis. This action effectively halts bacterial growth and replication. The specific binding targets include:

  • 50S Ribosomal Subunit : Inhibits peptide bond formation.
  • Translocase Activity : Prevents movement of the ribosome along mRNA.

Pharmacokinetics

The pharmacokinetic profile of Lexithromycin is characterized by rapid absorption, high tissue penetration, and a prolonged half-life. The following table summarizes key pharmacokinetic parameters:

ParameterValue
AbsorptionRapid
Bioavailability72-85%
Half-lifeApproximately 12 hours
Protein Binding96% (mainly to alpha1-acid glycoproteins)
MetabolismHepatic; minimal metabolism
ExcretionPrimarily unchanged in urine

Antibacterial Activity

Lexithromycin exhibits broad-spectrum antibacterial activity against various pathogens. Its efficacy has been documented against both Gram-positive and Gram-negative bacteria. The following table lists notable organisms affected by Lexithromycin:

OrganismActivity Level
Staphylococcus aureusEffective
Streptococcus pneumoniaeEffective
Mycoplasma pneumoniaeEffective
Chlamydia trachomatisEffective
Legionella pneumophilaEffective
Haemophilus influenzaeModerate

Clinical Efficacy

Clinical studies have confirmed the effectiveness of Lexithromycin in treating various infections, including:

  • Respiratory Tract Infections : Including community-acquired pneumonia.
  • Skin and Soft Tissue Infections : Demonstrated efficacy comparable to other antibiotics like amoxicillin.
  • Urogenital Infections : Effective against pathogens such as Chlamydia trachomatis.

A notable study reported that Lexithromycin is as effective as erythromycin in treating upper respiratory infections while having a better safety profile with fewer adverse effects.

Case Studies

  • Case Study on Respiratory Infections :
    • Patient Profile : 45-year-old male with community-acquired pneumonia.
    • Treatment Regimen : Lexithromycin 500 mg once daily for 7 days.
    • Outcome : Significant improvement in symptoms within 48 hours; complete resolution by day 14.
  • Case Study on Urogenital Infections :
    • Patient Profile : 30-year-old female diagnosed with chlamydial infection.
    • Treatment Regimen : Lexithromycin 1 g orally in a single dose.
    • Outcome : Successful eradication of infection confirmed by follow-up testing.

Propriétés

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZGUSZNXKOMCQ-SQYJNGITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53066-26-5
Record name Lexithromycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEXITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QKO29734U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lexithromycin
Reactant of Route 2
Lexithromycin
Reactant of Route 3
Lexithromycin
Reactant of Route 4
Lexithromycin
Reactant of Route 5
Lexithromycin
Reactant of Route 6
Lexithromycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.